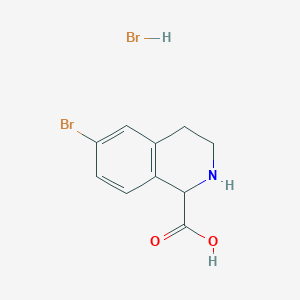
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . It appears as an off-white to yellow to brown solid or liquid .
Molecular Structure Analysis
The molecular structure of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide is complex. The InChI code for this compound is 1S/C10H10BrNO2.ClH/c11-7-1-2-8-6 (5-7)3-4-12-9 (8)10 (13)14;/h1-2,5,9,12H,3-4H2, (H,13,14);1H . More detailed structural information can be found on chemical databases like ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide include a molecular weight of 292.56 and it appears as a white solid .Aplicaciones Científicas De Investigación
Scientific Research Applications of "6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid; hydrobromide"
Natural Product Synthesis and Analysis
- Brominated tetrahydroisoquinolines, related to the compound , have been found in natural products like the red alga Rhodomela confervoides, showcasing their occurrence in marine organisms and potential for diverse biological activities (Ma et al., 2007).
Synthesis Techniques and Chirality
- Advanced synthesis methods have been developed for enantiopure derivatives of tetrahydroisoquinoline carboxylic acid, crucial for the creation of modulators of nuclear receptors, including the liver X receptor (Forró et al., 2016).
Molecular Modification and Derivative Synthesis
- Studies demonstrate the synthesis of novel quinolone analogs, illustrating the versatility of the tetrahydroisoquinoline structure in creating diverse molecular frameworks (Kurasawa et al., 2014).
Application in Medicinal Chemistry
- Tetrahydroisoquinoline derivatives have shown promise as opioid peptide mimics, suggesting their potential in developing new analgesic or opioid receptor-targeting drugs (Sperlinga et al., 2005).
Biological Applications and Drug Development
- Certain tetrahydroisoquinoline carboxylic acid derivatives have been identified for increasing chloride transport in cells with mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein, hinting at their potential in treating cystic fibrosis (Hirth et al., 2005).
Potential as Local Anesthetics
- A recent study evaluated the local anesthetic activity of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives, indicating the potential medical application of tetrahydroisoquinoline derivatives in anesthesia (Azamatov et al., 2023).
Applications in Organic Chemistry
- The compound's analogs have been used in diverse organic synthesis procedures, demonstrating its versatility in the creation of complex organic molecules (Wong et al., 2013).
Propiedades
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.BrH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDPCVGUSVCUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)Br)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

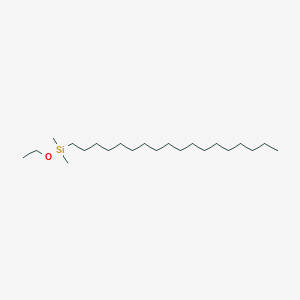
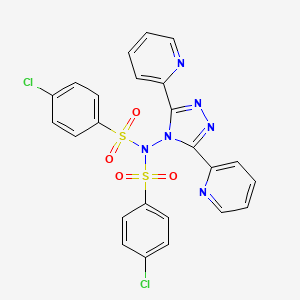
![6-Chloropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3015565.png)
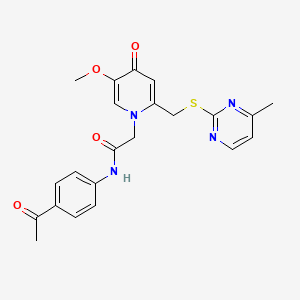
![1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride](/img/structure/B3015567.png)
![Methyl 2-[6-(3-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3015570.png)

![7-[1-(2,4-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3015573.png)
![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B3015576.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide](/img/structure/B3015577.png)
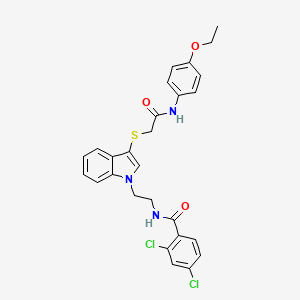

![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3015580.png)
